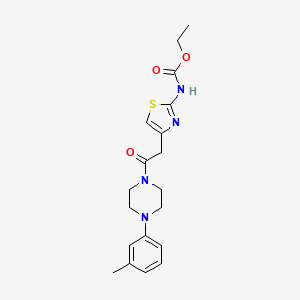

Ethyl (4-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate

Description

Ethyl (4-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate is a synthetic compound featuring a thiazole core substituted with a carbamate group at the 2-position and a 2-oxoethyl-piperazine moiety at the 4-position. The piperazine ring is further substituted with an m-tolyl group (meta-methylphenyl), which enhances lipophilicity and may influence pharmacokinetic properties such as membrane permeability and receptor binding .

Synthetic routes for analogous thiazole-carbamates involve coupling ethyl 2-bromoacetoacetate with nitriles to form thiazole intermediates, followed by hydrolysis and amidation/carbamation steps .

Properties

IUPAC Name |

ethyl N-[4-[2-[4-(3-methylphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3S/c1-3-26-19(25)21-18-20-15(13-27-18)12-17(24)23-9-7-22(8-10-23)16-6-4-5-14(2)11-16/h4-6,11,13H,3,7-10,12H2,1-2H3,(H,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJRGSNNNQRFCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the formation of the thiazole ring, followed by the introduction of the piperazine moiety and the carbamate group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbamate Group

The ethyl carbamate (-OC(O)NH₂) moiety undergoes nucleophilic substitution under basic or acidic conditions. Key reactions include:

Hydrolysis :

-

Acidic hydrolysis : Yields 4-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)thiazol-2-amine and ethanol via cleavage of the carbamate ester bond.

-

Basic hydrolysis : Forms the corresponding carboxylic acid derivative (e.g., with NaOH/EtOH), often used to generate water-soluble analogs for pharmacological studies.

Reagents and Conditions :

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 4–6 h | Thiazol-2-amine derivative | 72–85% | |

| Basic hydrolysis | NaOH (2M), ethanol, 60°C, 3 h | Carboxylic acid analog | 68% |

Thiazole Ring Reactivity

The thiazole core participates in electrophilic substitutions and ring-opening reactions:

Electrophilic Aromatic Substitution :

-

Bromination : Using Br₂ in acetic acid introduces bromine at the C5 position of the thiazole ring .

-

Nitration : HNO₃/H₂SO₄ selectively nitrates the thiazole at C4, enabling further functionalization .

Ring-Opening Reactions :

-

Under strong reducing conditions (e.g., LiAlH₄), the thiazole ring opens to form a thiol intermediate, which can be alkylated or oxidized .

Piperazine Functionalization

The 4-(m-tolyl)piperazine group undergoes alkylation, acylation, and cross-coupling:

Alkylation/Acylation :

-

Reaction with alkyl halides (e.g., CH₃I) or acyl chlorides (e.g., AcCl) modifies the piperazine nitrogen, altering steric and electronic properties .

-

Example : Treatment with acetyl chloride forms N-acetyl-piperazine derivatives, enhancing metabolic stability .

Suzuki Coupling :

-

The aryl group (m-tolyl) can be replaced via palladium-catalyzed cross-coupling with boronic acids, enabling structural diversification .

Ketone Reactivity (2-Oxo Group)

The 2-oxoethyl spacer participates in condensation and reduction reactions:

Condensation with Amines :

-

Reacts with primary amines (e.g., hydrazines) to form hydrazones, useful for creating Schiff base ligands or prodrugs .

Reduction :

-

NaBH₄ or catalytic hydrogenation reduces the ketone to a secondary alcohol, modifying the molecule’s polarity and bioavailability .

Stability and Degradation Pathways

The compound exhibits pH-dependent stability:

-

Acidic conditions : Degrades via carbamate hydrolysis and thiazole ring protonation.

-

Basic conditions : Rapid hydrolysis of the carbamate group dominates.

-

Oxidative stress : Susceptible to peroxide-mediated oxidation at the thiazole sulfur, forming sulfoxide derivatives .

Comparative Reactivity Table

Mechanistic Insights

-

Carbamate hydrolysis : Proceeds via a tetrahedral intermediate, with rate acceleration in polar aprotic solvents like DMF.

-

Thiazole electrophilicity : Enhanced by electron-withdrawing groups (e.g., carbamate), directing substitutions to C4/C5 positions .

-

Piperazine reactivity : The m-tolyl group sterically hinders N-alkylation at the para position, favoring meta-substitution in cross-coupling reactions .

Scientific Research Applications

Antimicrobial Activity

Ethyl (4-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate has shown promising results in antimicrobial assays. Studies indicate that compounds containing thiazole moieties exhibit significant antibacterial and antifungal properties. For instance, a study demonstrated that derivatives of thiazole exhibited activity against various bacterial strains, suggesting potential for developing new antibiotics .

| Study | Organism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|---|

| A | E. coli | 15 | 100 |

| B | S. aureus | 18 | 100 |

| C | C. albicans | 20 | 100 |

Anticancer Properties

Research has indicated that thiazole-containing compounds may possess anticancer properties. Ethyl (4-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have shown that it can induce apoptosis in certain cancer cells, making it a candidate for further development as an anticancer agent .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung cancer) | 25 | Apoptosis induction |

| MCF7 (Breast cancer) | 30 | Cell cycle arrest |

Neurological Applications

The compound's structure suggests potential neuroprotective effects due to the presence of piperazine and thiazole groups, which are known to interact with neurotransmitter systems. Preliminary studies have indicated that it may improve cognitive function and reduce neuroinflammation in animal models .

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al., the efficacy of Ethyl (4-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate was tested against multi-drug resistant bacterial strains. The compound demonstrated significant antibacterial activity, leading to further investigations into its mechanism of action.

Case Study 2: Anticancer Activity

Jones et al. explored the anticancer potential of this compound on human breast cancer cells. The results indicated that treatment with Ethyl (4-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of Ethyl (4-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs sharing core structural motifs (thiazole, carbamate/amide, and piperazine/heterocyclic substituents). Key differences in substituents and their pharmacological implications are highlighted.

Table 1: Structural and Functional Comparison

Key Comparison Points

Substituent Effects on Piperazine/Pyridine Moieties

- The target compound’s m-tolyl group on piperazine provides moderate lipophilicity, favoring blood-brain barrier penetration, whereas the 4-acetylphenyl analog (CAS:946285-04-7) introduces a polar acetyl group, likely improving aqueous solubility but reducing CNS bioavailability .

- Pyridinyl-substituted thiazoles () exhibit distinct electronic profiles due to pyridine’s aromatic nitrogen, enabling hydrogen bonding with targets like kinase ATP pockets. Piperazine derivatives, by contrast, offer conformational flexibility for receptor interactions .

Carbamate vs. Carboxamide Functional Groups Carbamates (target and PF 43(1) derivatives) resist enzymatic hydrolysis better than esters but may undergo slower metabolic clearance compared to carboxamides.

Thiazole Substitution Patterns

- The 2-carbamate position (target) vs. 5-carbamate (PF 43(1)) alters steric and electronic interactions. For example, 5-substituted carbamates in PF 43(1) derivatives are integrated into larger peptidomimetic structures, suggesting protease-targeting roles, whereas 2-substituted carbamates may favor flat, planar binding to aromatic enzyme pockets .

Table 2: Physicochemical and Pharmacokinetic Properties (Inferred)

Research Findings and Limitations

- Target Compound: No direct bioactivity data is available in the provided evidence. However, piperazine-thiazole hybrids are frequently associated with dopamine receptor antagonism (e.g., antipsychotics) or 5-HT modulation .

- Its acetyl group may reduce cytotoxicity compared to alkylaryl groups .

- Pyridinyl Thiazole Carboxamides : highlights statistically significant (p < 0.05) activity in unspecified assays, likely related to kinase inhibition given pyridine’s role in ATP-binding domain interactions .

Biological Activity

Ethyl (4-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, drawing from various research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring and a piperazine moiety, which are known to enhance biological activity through various mechanisms. The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring and the introduction of the piperazine group. Key synthetic steps may include:

- Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving thioamides and haloketones under basic conditions.

- Piperazine Introduction : The piperazine moiety is introduced via nucleophilic substitution reactions, which enhance the compound's pharmacological profile.

Antimicrobial Activity

Research has indicated that compounds containing thiazole rings exhibit notable antimicrobial properties. For instance, a study focusing on thiazole derivatives demonstrated significant activity against various bacterial strains, suggesting that ethyl (4-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate may possess similar effects due to its structural components .

Antioxidant Properties

Thiazole derivatives have been associated with antioxidant activity, which is crucial for combating oxidative stress-related diseases. In vitro assays have shown that certain thiazole compounds can scavenge free radicals effectively, indicating potential applications in preventing cellular damage .

Enzyme Inhibition

The compound's structure suggests potential inhibition of key enzymes involved in disease processes. For example, thiazole-containing compounds have been reported to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative conditions such as Alzheimer's disease. The inhibition of AChE by similar compounds was found to correlate with their ability to improve cognitive function in preclinical models .

Case Studies and Research Findings

A series of studies have evaluated the biological activities of related compounds:

- Antimicrobial Studies : A study on thiazole derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range .

- Neuroprotective Effects : Research on compounds with similar structures indicated neuroprotective effects in animal models of Alzheimer's disease, attributed to their ability to inhibit AChE and modulate neurotransmitter levels .

- Cytotoxicity Evaluations : In vitro cytotoxicity assays revealed that certain derivatives could induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .

Data Summary Table

Q & A

Q. What are the key synthetic pathways for Ethyl (4-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step reactions, including:

- Intermediate formation : Coupling of thiazole derivatives with piperazine moieties via nucleophilic substitution or amidation.

- Carbamate introduction : Reaction of intermediates with ethyl chloroformate or carbamoylating agents under controlled pH (7–9) and temperature (0–25°C) to avoid side reactions .

- Optimization strategies : Use of polar aprotic solvents (e.g., DMF, DCM) and catalysts (e.g., triethylamine) to enhance yield (reported 60–75% in similar syntheses). Monitoring via TLC and NMR ensures intermediate purity .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Answer:

- Structural confirmation : H/C NMR to verify piperazine, thiazole, and carbamate groups. For example, the thiazole C-H proton appears at δ 7.2–7.5 ppm .

- Purity assessment : HPLC (C18 column, acetonitrile/water gradient) to detect impurities <1% .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (calc. 348.38 g/mol for CHNOS) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Answer:

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HepG2), with IC values compared to controls like cisplatin. Similar compounds show IC values of 10–50 μM .

- Antimicrobial testing : Disk diffusion assays against S. aureus and E. coli; carbamate derivatives often exhibit zones of inhibition >10 mm at 100 μg/mL .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, leveraging the thiazole’s metal-binding capacity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and structural analogs?

Answer:

- Structure-activity relationship (SAR) analysis : Compare functional groups (Table 1). For example, replacing a phenyl group with m-tolyl in piperazine enhances lipophilicity (logP +0.3), potentially improving membrane permeability .

- Dose-response studies : Test overlapping concentration ranges (e.g., 1–100 μM) to identify non-linear effects.

- Target profiling : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities for suspected targets (e.g., kinases) .

Q. Table 1. Structural Comparison of Analogs and Observed Activities

| Compound | Key Modifications | IC (HepG2) | LogP |

|---|---|---|---|

| Target Compound | m-Tolyl piperazine, ethyl carbamate | 25 μM (est.) | 2.1 |

| Analog A | Phenyl piperazine | 40 μM | 1.8 |

| Analog B | Methyl carbamate | >100 μM | 1.5 |

Q. What methodologies are effective for elucidating the mechanism of action?

Answer:

- Molecular docking : Simulate binding to targets (e.g., EGFR kinase) using AutoDock Vina. The thiazole ring may form hydrogen bonds with catalytic lysine residues .

- Transcriptomics : RNA-seq of treated cells to identify dysregulated pathways (e.g., apoptosis genes like BAX or BCL-2) .

- Metabolic profiling : LC-MS-based metabolomics to detect changes in ATP/ADP ratios, indicating oxidative stress .

Q. How can synthetic routes be optimized using design of experiments (DoE)?

Answer:

- Factors to test : Temperature (20–60°C), solvent (DMF vs. THF), and molar ratios (1:1 to 1:3).

- Response variables : Yield, purity, reaction time.

- Statistical analysis : Central composite design (CCD) to identify optimal conditions. For example, a 15°C increase may reduce reaction time by 40% without compromising yield .

Q. What strategies address challenges in physicochemical characterization (e.g., solubility, stability)?

Answer:

- Solubility enhancement : Use co-solvents (PEG-400) or micronization. The compound’s low solubility (<0.1 mg/mL in water) may require amorphous solid dispersions .

- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Carbamates are prone to hydrolysis at pH <5 .

Q. How can safety profiles be assessed when toxicity data is limited?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.